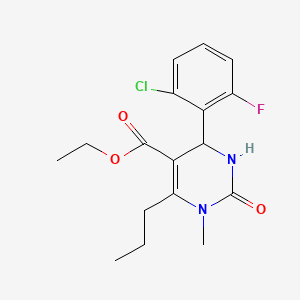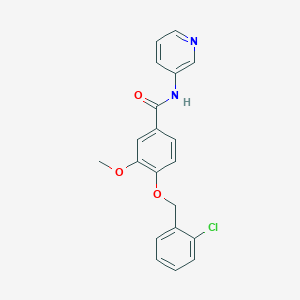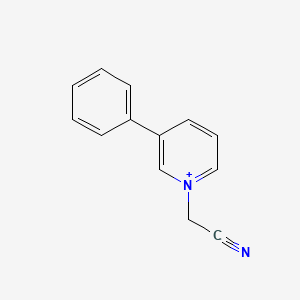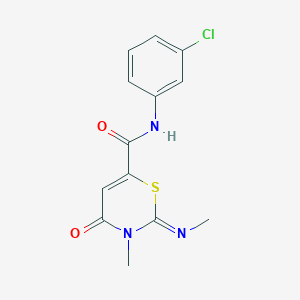methanone](/img/structure/B11081283.png)
[3-(4-Nitrobenzoyl)-4-isoxazolyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenzoyl)-4-isoxazolylmethanone: is a complex organic compound that features a nitrobenzoyl group, an isoxazole ring, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the nitrobenzoyl and phenylmethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates that can be further functionalized.
Substitution: The isoxazole ring and phenylmethanone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Isoxazoles: Formed through substitution reactions on the isoxazole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors for specific enzymes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents:
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Benzoxazoles: Exhibiting antifungal activity and used in various synthetic applications.
Imidazoles: Utilized in pharmaceuticals and agrochemicals for their versatile reactivity.
This detailed article provides a comprehensive overview of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H10N2O5 |
|---|---|
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
[3-(4-nitrobenzoyl)-1,2-oxazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C17H10N2O5/c20-16(11-4-2-1-3-5-11)14-10-24-18-15(14)17(21)12-6-8-13(9-7-12)19(22)23/h1-10H |
Clave InChI |
UAQDLKMVGDURCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11081205.png)
![N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide](/img/structure/B11081210.png)

![(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081232.png)
![(4Z)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11081239.png)
![methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11081241.png)
![N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11081247.png)

![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)

![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11081264.png)
![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B11081272.png)
![8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11081276.png)
